molecular formula C8H16O2 B1594053 2-tert-Butyl-2-methyl-1,3-dioxolane CAS No. 6135-54-2

2-tert-Butyl-2-methyl-1,3-dioxolane

Cat. No.: B1594053
CAS No.: 6135-54-2
M. Wt: 144.21 g/mol
InChI Key: TUCJCWKFPMYQTI-UHFFFAOYSA-N
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Description

2-tert-Butyl-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at the 1 and 3 positions. The presence of the tert-butyl and methyl groups in this compound makes it a unique derivative of dioxolane, often used in various chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-tert-Butyl-2-methyl-1,3-dioxolane typically involves the reaction of tert-butyl alcohol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-tert-Butyl-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the dioxolane ring opens up to form different products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction can produce alcohols.

Scientific Research Applications

2-tert-Butyl-2-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis.

    Biology: The compound is studied for its potential use in biochemical assays and as a stabilizing agent for certain biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its stability and reactivity.

    Industry: It is used in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism by which 2-tert-Butyl-2-methyl-1,3-dioxolane exerts its effects involves the interaction of its dioxolane ring with various molecular targets. The compound can act as a stabilizing agent by forming stable complexes with other molecules. Its reactivity allows it to participate in various chemical reactions, making it useful in synthetic applications.

Comparison with Similar Compounds

    1,3-Dioxolane: A simpler dioxolane without the tert-butyl and methyl groups.

    2,2-Dimethyl-1,3-dioxolane: Similar structure but with two methyl groups instead of a tert-butyl group.

    2-(Tert-butyl)-1,3-dioxolane: Similar but lacks the methyl group.

Uniqueness: 2-tert-Butyl-2-methyl-1,3-dioxolane is unique due to the presence of both tert-butyl and methyl groups, which confer additional stability and reactivity compared to its simpler counterparts. This makes it particularly useful in applications requiring stable and reactive intermediates.

Properties

IUPAC Name

2-tert-butyl-2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-7(2,3)8(4)9-5-6-10-8/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCJCWKFPMYQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210263
Record name 2-(Tert-butyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6135-54-2
Record name 2-(Tert-butyl)-2-methyl-1,3-dioxolane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006135542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Tert-butyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00210263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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